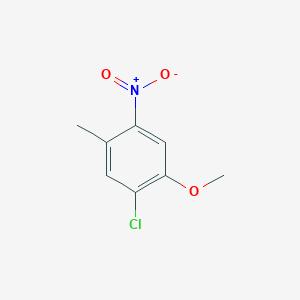

1-Chloro-2-methoxy-5-methyl-4-nitrobenzene

Beschreibung

Contextualization within Substituted Nitroaromatic Chemistry

Substituted nitroaromatic compounds are a broad class of chemicals characterized by a nitro group (NO₂) attached to an aromatic ring system that also bears other functional groups. nih.gov These compounds are fundamental in industrial chemistry, serving as precursors for a vast array of products including dyes, polymers, pesticides, and pharmaceuticals. nih.gov The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring. This effect is crucial in synthetic chemistry, often directing the course of further substitution reactions. nih.gov

The presence of multiple substituents, as in 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene, leads to complex interactions that modulate the molecule's reactivity. The specific arrangement of chloro, methoxy (B1213986), and methyl groups alongside the nitro group on the benzene (B151609) ring determines its electronic and steric properties. Theoretical studies on simpler substituted nitrobenzenes show that the nature and position of substituents have a significant impact on the molecule's stability and decomposition pathways, primarily by affecting the carbon-nitro bond dissociation energy through resonance and inductive effects. nih.govacs.org

Significance in Contemporary Chemical Research

The significance of this compound in modern research lies primarily in its role as a potential building block or intermediate in organic synthesis. mdpi.com Chlorinated nitroaromatic compounds are well-established starting materials for creating diverse and complex molecules. mdpi.comresearchgate.net For instance, the reduction of the nitro group to an amine is a common transformation, yielding halogenated anilines which are key intermediates for agrochemicals, dyes, and pharmaceutical agents. researchgate.net

The specific substitution pattern of this compound offers multiple reactive sites, allowing for a variety of chemical modifications. The chlorine atom can be replaced through nucleophilic aromatic substitution, while the nitro group can be reduced, and the methoxy group can potentially be cleaved to a phenol (B47542), offering multiple pathways to more complex derivatives. The presence of this compound in patent literature suggests its utility in the synthesis of new chemical entities. nih.gov

Evolution of Research Perspectives on Halogenated Methoxy-Nitrobenzenes

Research on halogenated nitroaromatic compounds has evolved significantly over the decades. Initially, the focus was on their synthesis and utility as intermediates for bulk chemical production, such as dyes and explosives. nih.govoup.com For example, compounds like 1-chloro-4-nitrobenzene (B41953) have been used industrially to produce azo and sulfur dyes. mdpi.com

More recently, research has shifted towards more specialized applications and a deeper understanding of their chemical behavior. There is a growing interest in the selective catalytic hydrogenation of halogenated nitroaromatics to produce high-value halogenated anilines, a process that requires careful control to prevent the undesired removal of the halogen (dehalogenation). researchgate.net Furthermore, the environmental impact of these compounds has become a major area of study, as many chlorinated nitroaromatics are considered pollutants due to their toxicity and persistence. nih.govmdpi.com This has spurred research into their biodegradation pathways. nih.gov The study of methoxy-substituted variants adds another layer of complexity, as the methoxy group can influence both the reactivity and the biological interactions of the molecule. learncbse.in

Identification of Current Research Gaps and Emerging Frontiers

Despite the broad interest in substituted nitroaromatics, a specific and detailed research focus on this compound appears to be limited. A survey of scientific literature reveals a significant gap in experimental data regarding its synthesis, reactivity, and spectroscopic characterization. While properties can be inferred from related structures, dedicated studies on this particular isomer are scarce.

Emerging frontiers in this area include:

Novel Synthetic Routes: Developing efficient and selective synthetic methods for this specific multi-substituted pattern is a key challenge. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times for related compounds. researchgate.net

Catalytic Functionalization: Exploring the selective transformation of its functional groups using modern catalytic systems (e.g., iron-catalyzed reductions) presents an opportunity for creating novel molecular architectures. acs.org

Photochemical Dynamics: The study of the photochemical behavior of nitroaromatic compounds is an active area, particularly in the context of atmospheric chemistry. acs.org Investigating the ultrafast dynamics of this compound could provide insights into its environmental fate.

Biological Activity Screening: Many nitro compounds exhibit a wide range of biological activities. mdpi.com Systematic screening of this compound and its derivatives could uncover potential applications in medicine or agriculture.

Addressing these research gaps will not only enhance the fundamental understanding of this specific molecule but also contribute to the broader field of nitroaromatic chemistry.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-2-methoxy-5-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-5-3-6(9)8(13-2)4-7(5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOXJOUJOZTIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90489542 | |

| Record name | 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62492-41-5 | |

| Record name | 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 Chloro 2 Methoxy 5 Methyl 4 Nitrobenzene

Established Synthetic Routes for the Compound and Related Structures

The creation of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene and similar chemical structures relies on well-documented synthetic pathways. These routes often begin with simpler, more readily available precursor molecules and proceed through a series of carefully controlled reaction steps.

A common and efficient method for synthesizing chlorinated nitroaromatic compounds involves a multi-step process. mdpi.comresearchgate.net For instance, the synthesis can start from a precursor like 4-chloroaniline. mdpi.comresearchgate.netresearchgate.net This initial molecule undergoes an oxidation reaction to introduce the nitro group, followed by a Friedel-Crafts alkylation to add the methyl group, ultimately yielding the target compound. mdpi.com

The nitration process, which introduces the nitro group onto the aromatic ring, is a fundamental reaction in the synthesis of nitroaromatic compounds. nih.gov This is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+), an electrophile that then attacks the aromatic ring. nih.gov The conditions of this reaction can be adjusted to control the position of the nitration. nih.gov

An alternative starting material for a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, is 4-methoxyaniline, which undergoes cyclization, nitration, and chlorination to yield the final product. atlantis-press.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product in a laboratory setting. Key parameters that are often adjusted include temperature, reaction time, and the concentration and ratio of reagents. researchgate.netbeilstein-journals.orgfrontiersin.org For example, in the nitration of O-methylisouronium sulfate (B86663), a related process, the optimal conditions were found to be a sulfuric acid mass fraction of 94%, a reaction temperature of 40°C, and a specific molar ratio of reactants, leading to a conversion rate of 87.4%. beilstein-journals.org

Continuous flow microreactor systems are also being employed to improve reaction efficiency and safety, especially for rapid and highly exothermic reactions like nitration. beilstein-journals.org These systems offer excellent control over mass and heat transfer, leading to more precise control over the reaction. beilstein-journals.org The use of such technology can significantly improve yields; for instance, the yield of a nitration reaction in the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid was increased from 65.7% in a traditional industrial process to 91% under optimized conditions. researchgate.net

The table below illustrates the impact of optimizing reaction conditions on the yield of a nitration reaction.

| Parameter | Conventional Process | Optimized Process |

| Yield | 65.7% | 91% |

| Temperature | Not specified | -5 °C |

| Reaction Time | Not specified | 3 h |

| Reagent Ratios | Not specified | Optimized |

Novel Approaches in the Synthesis of Analogues and Derivatives

As the demand for specialized chemical compounds grows, so does the need for innovative and efficient synthetic methods. Researchers are exploring new techniques to create analogues and derivatives of this compound that are faster, more sustainable, and produce higher yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal and organic chemistry. nih.gov This technique utilizes microwave irradiation to heat reactions, which can lead to dramatically reduced reaction times, increased product yields, and higher purity compared to conventional heating methods. nih.govyoutube.com For example, Schiff base formation reactions that typically take 12-18 hours can be completed in just 4-6 minutes using microwave irradiation. researchgate.net Microwave-assisted methods have been successfully used for the reduction of aromatic nitro compounds and the synthesis of various nitrogen-containing heterocycles. nih.govuzh.chresearchgate.net

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing nitroaromatic compounds, this involves exploring environmentally benign methods and reagents. organic-chemistry.orgresearchgate.net One such approach is photochemical aromatic nitration, which uses UV radiation to carry out the reaction under ambient conditions, avoiding the harsh conditions of traditional nitration. researchgate.net Another green strategy is the use of solvent-free reaction conditions, which minimizes waste and environmental impact. mdpi.com For instance, the synthesis of indolizines has been achieved with high yields in a copper-catalyzed reaction under solvent-free conditions. mdpi.com

Regioselective and Stereoselective Synthesis of this compound and its Analogues

The precise control of the arrangement of atoms in a molecule is a key challenge in chemical synthesis. Regioselectivity refers to the control of where on a molecule a reaction occurs, while stereoselectivity controls the three-dimensional orientation of the atoms.

In the synthesis of substituted nitroaromatic compounds, achieving the desired regioselectivity is critical. The directing effects of the substituents already present on the aromatic ring play a significant role in determining the position of the incoming nitro group. nih.gov Modern nitration protocols are being developed that offer high regioselectivity and are compatible with a wide range of functional groups. organic-chemistry.org

Stereoselective reactions are particularly important in the synthesis of chiral molecules, which are common in natural products and pharmaceuticals. noaa.govresearchgate.netacs.org While this compound itself is not chiral, the principles of stereoselective synthesis are crucial when creating more complex molecules from it or its analogues, especially those with biological activity. noaa.govresearchgate.net

Derivatization Strategies and Functional Group Transformations

Chemical Modifications of the Nitro Group (e.g., Reduction to Amine)

The nitro group is a key functional handle that can be readily transformed, most commonly through reduction to an amino group. This transformation is fundamental in the synthesis of various anilines, which are valuable intermediates in the pharmaceutical and dye industries. The reduction of nitroarenes can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation typically involves the use of a metal catalyst such as palladium, platinum, or nickel on a solid support like carbon, in the presence of hydrogen gas. This method is often clean and efficient.

Chemical reduction offers a wide range of reagents that can selectively reduce the nitro group in the presence of other sensitive functional groups. Common reducing agents include metals in acidic media (e.g., tin, iron, or zinc in hydrochloric acid) and metal hydrides. For instance, sodium borohydride (B1222165) in the presence of a catalyst or tin(II) chloride are effective for this transformation. The choice of reducing agent can be critical to avoid undesired side reactions with the chloro or methoxy (B1213986) groups.

| Reagent/Catalyst | Product | Reaction Conditions | Reference |

| Iron/HCl | 4-Chloro-5-methoxy-2-methylaniline | Aqueous acidic medium | Analogous to general nitroarene reduction |

| SnCl₂·2H₂O | 4-Chloro-5-methoxy-2-methylaniline | Ethanol, reflux | Analogous to general nitroarene reduction |

| H₂/Pd-C | 4-Chloro-5-methoxy-2-methylaniline | Methanol (B129727), room temperature, atmospheric pressure | Analogous to general nitroarene reduction |

| CdS/NH₂-MIL-125 | 4-Chloro-5-methoxy-2-methylaniline | N₂H₄·H₂O, THF, visible light irradiation | libretexts.org |

Nucleophilic Aromatic Substitution Reactions of Halogen and Methoxy Groups

The benzene (B151609) ring of this compound is activated towards nucleophilic aromatic substitution (SNAᵣ) due to the presence of the strongly electron-withdrawing nitro group. This activation is most pronounced at the positions ortho and para to the nitro group. In this molecule, the chloro substituent is positioned ortho to the nitro group, making it the primary site for nucleophilic attack. The methoxy group, being meta to the nitro group, is significantly less activated and generally not displaced under typical SₙAr conditions.

The chlorine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups onto the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.org

A relevant example is the nucleophilic displacement of a chloro group in a similar substrate, 4-nitro-2-methoxymethyl-chlorobenzene, with benzylamine. This reaction proceeds at elevated temperatures and demonstrates the feasibility of displacing the activated chloro substituent with an amine nucleophile. google.comresearchgate.net

| Nucleophile | Product | Reaction Conditions | Reference |

| Benzylamine | N-Benzyl-2-methoxy-5-methyl-4-nitroaniline | ~125°C, neat or with a phase-transfer catalyst | google.comresearchgate.net |

| Sodium Methoxide | 1,2-Dimethoxy-5-methyl-4-nitrobenzene | Methanol, reflux | Analogous to SₙAr on activated aryl halides |

| Piperidine | 1-(Piperidin-1-yl)-2-methoxy-5-methyl-4-nitrobenzene | DMSO, 25°C | wikipedia.org |

Electrophilic Aromatic Substitution on the Benzene Ring Scaffold

Electrophilic aromatic substitution (EAS) on the polysubstituted ring of this compound is governed by the directing effects of the existing substituents. The methoxy and methyl groups are activating, ortho, para-directing groups, while the chloro group is a deactivating, ortho, para-director. The nitro group is a strongly deactivating, meta-directing group. byjus.comorganic-chemistry.org

The positions for electrophilic attack are determined by the cumulative electronic and steric effects of these substituents. The available positions on the ring are C3 and C6.

Position C6: This position is ortho to the activating methoxy group and meta to the deactivating nitro group. It is also ortho to the chloro group and para to the methyl group. The activating methoxy and methyl groups will strongly direct electrophiles to this position.

Position C3: This position is meta to both the activating methoxy and methyl groups, and ortho to the deactivating nitro group. It is also meta to the chloro group.

Considering these effects, the most likely position for electrophilic attack is C6 , as it benefits from the strong activating and directing influence of the methoxy and methyl groups, while being only meta to the deactivating nitro group. Steric hindrance from the adjacent chloro group might play a role, but the electronic activation is expected to be the dominant factor.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

| Reaction | Reagent | Electrophile | Predicted Major Product | Reference |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 1-Chloro-2-methoxy-5-methyl-4,6-dinitrobenzene | byjus.com |

| Bromination | Br₂/FeBr₃ | Br⁺ | 6-Bromo-1-chloro-2-methoxy-5-methyl-4-nitrobenzene | byjus.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Chloro-5-methoxy-2-methyl-3-nitrobenzenesulfonic acid | byjus.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ | 1-(5-Chloro-4-methoxy-2-methyl-6-nitrophenyl)ethan-1-one (for R=CH₃) | byjus.com |

Transformations Involving the Methyl Substituent

The methyl group attached to the benzene ring can undergo transformations, primarily through free-radical reactions at the benzylic position. These reactions typically require initiators such as UV light or radical initiators (e.g., peroxides).

Side-Chain Halogenation: The methyl group can be halogenated to introduce one, two, or three halogen atoms, yielding the corresponding benzyl (B1604629) halide, benzal halide, or benzotrihalide derivatives. For instance, the side-chain chlorination of m-nitrotoluene has been successfully achieved using chlorine gas at elevated temperatures in the presence of UV light. nih.gov Similarly, the side-chain bromination of p-nitrotoluene can be accomplished using bromine, often with light or a radical initiator. wikipedia.orgbyjus.com These methods are analogous to the potential halogenation of the methyl group in this compound.

Oxidation: The methyl group can be oxidized to a variety of functional groups, including an aldehyde, a carboxylic acid, or a hydroxymethyl group. The choice of oxidizing agent and reaction conditions determines the final product. For example, the oxidation of o-nitrotoluene to o-nitrobenzaldehyde has been achieved using cerium(IV) methanesulfonate. libretexts.org Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl group directly to a carboxylic acid.

| Reaction | Reagent/Conditions | Product | Reference |

| Side-Chain Chlorination | Cl₂, UV light, elevated temperature | 1-(Chloromethyl)-2-chloro-5-methoxy-4-nitrobenzene | nih.gov |

| Side-Chain Bromination | Br₂, light or radical initiator | 1-(Bromomethyl)-2-chloro-5-methoxy-4-nitrobenzene | wikipedia.orgbyjus.com |

| Oxidation to Aldehyde | Cerium(IV) methanesulfonate | 2-Chloro-5-methoxy-4-nitrobenzaldehyde | libretexts.org |

| Oxidation to Carboxylic Acid | KMnO₄, heat | 2-Chloro-5-methoxy-4-nitrobenzoic acid |

Advanced Structural Elucidation and Conformation Studies

X-ray Crystallography of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene and Related Compounds

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 1-Chloro-2-methyl-4-nitrobenzene, offers significant insights into the expected solid-state structure. researchgate.netmdpi.com

For the related compound, 1-Chloro-2-methyl-4-nitrobenzene, X-ray diffraction analysis reveals that it crystallizes in the monoclinic space group P2₁/n. researchgate.netmdpi.com The unit cell parameters have been determined at a temperature of 91(2) K. researchgate.net

Table 1: Crystallographic Data for 1-Chloro-2-methyl-4-nitrobenzene

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.5698(8) |

| b (Å) | 3.7195(3) |

| c (Å) | 13.5967(8) |

| β (°) | 91.703(3) |

| Volume (ų) | 685.96(10) |

| Z | 4 |

Data sourced from Saeed, A., & Simpson, J. (2012). researchgate.netmdpi.com

In the solid state, the molecule of 1-Chloro-2-methyl-4-nitrobenzene is nearly planar. mdpi.com The chloro and methyl substituents lie slightly out of the mean plane of the benzene (B151609) ring. mdpi.com A key conformational feature is the orientation of the nitro group, which is twisted with respect to the plane of the benzene ring by a dihedral angle of 6.2(3)°. researchgate.netmdpi.com This twisting is a common feature in substituted nitrobenzenes and is influenced by the steric and electronic effects of the adjacent substituents. The bond lengths and angles within the benzene ring are influenced by the electronic nature of the substituents.

Sophisticated Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are indispensable for confirming the structure of this compound and for understanding the electronic environment of its constituent atoms.

While detailed spectral data with assignments for this compound are not extensively published in peer-reviewed literature, chemical database entries confirm the existence of its ¹H and ¹³C NMR spectra. chemicalbook.com Based on the structure, the following characteristic signals can be predicted.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating methoxy and methyl groups.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative, with the carbon atoms attached to the electron-withdrawing nitro and chloro groups being shifted downfield, while those influenced by the methoxy and methyl groups are shifted upfield. Quaternary carbons, those without attached protons, will typically show weaker signals. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Functional Group | Typical Chemical Shift Range (ppm) |

|---|---|

| Aromatic C-Cl | 125-170 |

| Aromatic C-O | 125-170 |

| Aromatic C-NO₂ | 125-170 |

| Aromatic C-CH₃ | 125-170 |

| Aromatic C-H | 125-170 |

| -OCH₃ | 50-90 |

| -CH₃ | 10-50 |

Data based on general ¹³C NMR chemical shift correlations. oregonstate.edu

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. In substituted nitrobenzenes, the stretching vibrations of the nitro (NO₂) group are particularly characteristic. researchgate.net

The asymmetric stretching vibration of the NO₂ group typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretching vibration is observed between 1300-1370 cm⁻¹. researchgate.net Other expected characteristic vibrations for this compound would include C-H stretching of the aromatic ring and the methyl/methoxy groups, C=C stretching of the aromatic ring, C-O stretching of the methoxy group, and C-Cl stretching. The precise positions of these bands can be influenced by the substitution pattern on the benzene ring. nih.gov

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group Vibration | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (CH₃, OCH₃) | 3000-2850 |

| NO₂ Asymmetric Stretch | 1570-1500 |

| Aromatic C=C Stretch | 1600-1450 |

| NO₂ Symmetric Stretch | 1370-1300 |

| C-O Stretch (Methoxy) | 1275-1200 (asymmetric), 1050-1000 (symmetric) |

| C-Cl Stretch | 800-600 |

Data based on general vibrational spectroscopy correlation tables. researchgate.netnih.gov

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of synthetic organic compounds. In the case of this compound, HRMS provides an unambiguous determination of its elemental composition through the precise measurement of its molecular mass. Furthermore, the fragmentation patterns observed under electron ionization (EI) conditions offer a detailed roadmap of the molecule's structure, revealing the interconnectivity of its constituent functional groups.

Precise Molecular Weight Determination

The molecular formula of this compound is C₈H₈ClNO₃. nih.gov High-resolution mass spectrometry can verify this composition by measuring the exact mass of the molecular ion (M⁺˙). The theoretically calculated monoisotopic mass of this compound is 201.0192708 Da. nih.gov Experimental determination of a mass value extremely close to this theoretical figure, within a few parts per million (ppm), confirms the elemental formula and distinguishes it from other potential isobaric compounds.

Table 1: Precise Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈ClNO₃ | PubChem nih.gov |

| Calculated Monoisotopic Mass | 201.0192708 Da | PubChem nih.gov |

| Nominal Mass | 201 g/mol | PubChem nih.gov |

Fragmentation Pattern Analysis

While a specific high-resolution mass spectrum for this compound is not widely published, the fragmentation pattern can be reliably predicted based on established principles of mass spectrometry and data from its structural isomers, such as 4-chloro-2-nitroanisole (B146433) and 2-chloro-4-nitroanisole. nih.govnih.gov The electron ionization process imparts significant energy into the molecule, leading to characteristic bond cleavages.

The fragmentation of this compound is expected to be driven by the presence of the nitro, methoxy, and chloro substituents on the aromatic ring. The primary fragmentation pathways would likely include:

Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (15 Da). This would lead to a significant fragment ion.

Loss of a Nitro Group (•NO₂): The C-N bond is susceptible to cleavage, leading to the expulsion of a nitro radical (46 Da). This is a characteristic fragmentation for nitroaromatic compounds.

Loss of Nitric Oxide (NO): Rearrangement of the nitro group followed by the loss of a neutral nitric oxide molecule (30 Da) is another possible pathway.

Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond would result in the loss of a chlorine radical (35 or 37 Da, corresponding to the isotopes ³⁵Cl and ³⁷Cl).

Combined Losses: Subsequent or combined losses of these small fragments can also be expected, leading to a series of smaller fragment ions that can help to piece together the original structure.

Based on the analysis of its isomers, a proposed fragmentation scheme would yield several key ions. For instance, the mass spectra of chloro-nitroanisole isomers consistently show major fragments corresponding to the loss of these functional groups. nih.govnih.gov

Table 2: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 201/203 | [M]⁺˙ (Molecular Ion) | - |

| 186/188 | [M - CH₃]⁺ | •CH₃ |

| 171/173 | [M - NO]⁺ | NO |

| 155 | [M - NO₂]⁺ | •NO₂ |

| 125 | [M - NO₂ - CH₂O]⁺ | •NO₂, CH₂O |

| 111 | [M - NO₂ - Cl]⁺ | •NO₂, •Cl |

This detailed analysis of the fragmentation pattern, in conjunction with the precise mass measurement of the molecular ion, provides unequivocal evidence for the structure of this compound.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust method for calculating the electronic structure of molecules. aps.orgmdpi.com By approximating the many-electron wavefunction in terms of the spatially dependent electron density, DFT offers a balance between accuracy and computational cost. For organic molecules like 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene, calculations are typically performed using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-31G(d,p) or 6-311+G(d,p), to accurately describe the molecule's properties. echemi.comnih.gov

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process systematically alters the molecular geometry to find the configuration with the minimum potential energy. For this compound, this would involve establishing the precise bond lengths, bond angles, and dihedral angles.

The benzene (B151609) ring itself is expected to be largely planar. However, the substituents—chloro, methoxy (B1213986), methyl, and nitro groups—introduce steric and electronic effects that can cause minor distortions. Conformational analysis would focus on the orientation of the methoxy (-OCH₃) and nitro (-NO₂) groups. Due to potential steric hindrance and electronic interactions between adjacent substituents, the nitro group and the methoxy group may be twisted slightly out of the plane of the benzene ring. For instance, a study on the related compound 1-chloro-2-methyl-4-nitrobenzene revealed that the nitro group is inclined at a dihedral angle of 6.2(3)° relative to the ring plane. pnas.orgyu.edu.jo A full conformational analysis would identify the global minimum energy structure, which is crucial for all subsequent property calculations.

Table 1: Key Geometric Parameters Determined from DFT Optimization (Note: Specific values for this compound are not available in published literature and would require dedicated DFT calculations.)

| Parameter Type | Description | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (ring) | Length of carbon-carbon bonds within the aromatic ring. | Data not available |

| C-Cl | Length of the bond between carbon and chlorine. | Data not available |

| C-N | Length of the bond between carbon and the nitro group nitrogen. | Data not available |

| C-O | Length of the bond between carbon and the methoxy oxygen. | Data not available |

| **Bond Angles (°) ** | ||

| C-C-C (ring) | Angles between adjacent carbon atoms in the ring. | Data not available |

| C-C-Cl | Angle defining the position of the chlorine atom. | Data not available |

| C-C-N | Angle defining the position of the nitro group. | Data not available |

| Dihedral Angles (°) | ||

| O-N-C-C | Angle describing the twist of the nitro group relative to the ring. | Data not available |

| C-O-C-C | Angle describing the orientation of the methoxy group. | Data not available |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemscene.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich aromatic ring, with significant contributions from the electron-donating methoxy and methyl groups. The LUMO, in contrast, would likely be localized on the highly electron-withdrawing nitro group (-NO₂) and the adjacent carbon atoms of the benzene ring. This distribution makes the nitro group the primary site for nucleophilic attack or reduction. The energy values of the HOMO and LUMO are important descriptors in QSAR studies of nitroaromatic compounds. yu.edu.joresearchgate.net

Table 2: Frontier Molecular Orbital (FMO) Properties (Note: Specific values for this compound are not available in published literature and would require dedicated DFT calculations.)

| Property | Description | Predicted Value |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Data not available |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Data not available |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | Data not available |

A Molecular Electrostatic Potential (MESP) surface map illustrates the charge distribution across a molecule, providing a visual guide to its reactive sites. The map is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MESP would show a high concentration of negative potential (red) around the electronegative oxygen atoms of the nitro group, making this area a prime target for electrophiles or hydrogen bond donors. A less intense negative region would be expected around the methoxy oxygen. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the methyl group and the aromatic ring. This visualization is invaluable for predicting how the molecule will interact with other reagents, solvents, or biological receptors.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. By solving Newton's equations of motion, MD simulations can model molecular vibrations, conformational changes, and interactions with surrounding molecules, such as solvents or biological targets.

An MD simulation of this compound in an aqueous environment, for example, could reveal how water molecules arrange themselves around the solute and the nature of any hydrogen bonds that form, particularly with the oxygen atoms of the nitro and methoxy groups. In a biological context, MD simulations are used to study how a ligand binds to a protein's active site, assessing the stability of the complex and identifying key intermolecular interactions that govern binding affinity. No specific MD simulation studies for this compound have been reported in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific biological activity or property, such as toxicity or therapeutic efficacy. biosynth.comrhhz.net Nitroaromatic compounds are often subjects of QSAR studies due to concerns about their potential mutagenicity and environmental impact. nih.gov

To build a QSAR model for derivatives of this compound, one would first synthesize or computationally design a library of related molecules with varied substituents. For each derivative, a set of molecular descriptors would be calculated using methods like DFT. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological. These calculated descriptors are then statistically correlated with experimentally measured activity data (e.g., toxicity to a specific organism) to generate a predictive model. Such a model could then be used to estimate the activity of new, untested derivatives, guiding the design of safer chemicals or more potent drugs while reducing the need for extensive animal testing. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Analyses for Bonding Insights

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to define atoms, chemical bonds, and molecular structure. nih.gov By identifying critical points in the electron density, QTAIM can characterize the nature of atomic interactions. For example, the properties of the electron density at a bond critical point (BCP) between two atoms can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions.

Reaction Mechanisms and Kinetic Analysis

Detailed Mechanistic Studies of Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction for aryl halides activated by potent electron-withdrawing groups. libretexts.orgwikipedia.org The nitro group (-NO₂) para to the chlorine atom in 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene makes the aromatic ring highly susceptible to nucleophilic attack. byjus.com This reaction proceeds via a distinct addition-elimination mechanism. youtube.com

The SNAr mechanism involves a two-step process. libretexts.org The initial, and typically rate-determining, step is the attack of a nucleophile on the carbon atom bonded to the leaving group (the ipso-carbon). nih.govresearchgate.net This attack disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov For this compound, the negative charge in this intermediate is effectively delocalized by the para-nitro group, which provides substantial stabilization. libretexts.orgyoutube.com

The transition state for this first step is the high-energy point on the reaction coordinate leading to the formation of the Meisenheimer complex. masterorganicchemistry.com It involves the partial formation of the new carbon-nucleophile bond and the beginning of the ring's dearomatization. wikipedia.org In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored to yield the final product. wikipedia.orglibretexts.org While Meisenheimer complexes are typically transient, some highly stabilized examples have been isolated and characterized. nih.gov Some recent studies also suggest that under certain conditions, particularly with less stabilizing groups, the reaction may proceed through a concerted (cSNAr) mechanism, where the addition of the nucleophile and departure of the leaving group occur simultaneously via a single "Meisenheimer transition state". wikipedia.orgspringernature.comresearchgate.net

Rate = k[Aryl Halide][Nucleophile]

Kinetic studies on various dinitrochlorobenzene systems have confirmed this relationship. researchgate.net While specific rate constants for this compound are not readily found, its reactions are expected to follow this second-order rate law. nih.gov Studies on similar systems have shown that the reaction rates are highly dependent on the nature of the nucleophile, the solvent, and the specific substituents on the aromatic ring. nih.govresearchgate.net For instance, the reaction of 2,4-dinitrochlorobenzene with allylamine (B125299) shows a complex rate expression with catalytic terms for both the amine and nitro groups, indicating intricate molecular interactions during the reaction. researchgate.net

The rate and selectivity of SNAr reactions are profoundly influenced by the electronic properties of the substituents on the aromatic ring. numberanalytics.com

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group is strongly activating for SNAr. byjus.com Its position para to the chloro leaving group in the title compound is optimal for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby greatly accelerating the reaction. libretexts.orgnumberanalytics.com

Methoxy (B1213986) Group (-OCH₃): The methoxy group exhibits a dual electronic effect. It is electron-withdrawing by induction but electron-donating by resonance. libretexts.org In nucleophilic aromatic substitution, its inductive effect tends to slightly increase the ring's electrophilicity. However, its resonance effect can be complex. When positioned meta to the reaction site, as in some systems, a methoxy group has been shown to accelerate the reaction, potentially through a ligating effect with the incoming reagent. rsc.org In the title compound, its ortho position to the leaving group means its inductive withdrawal would be most pronounced.

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction and hyperconjugation. lumenlearning.com While it activates the ring for electrophilic substitution, it has a slight deactivating effect on nucleophilic substitution compared to a hydrogen atom because it donates electron density to the already electron-rich ring system. lumenlearning.com

Table 1: Influence of Substituents on Nucleophilic Aromatic Substitution (SNAr) Reactivity

| Substituent | Position on Ring | Electronic Effect | Influence on SNAr Rate | Primary Reason |

|---|---|---|---|---|

| Nitro (-NO₂) | 4- (para) | Strongly Electron-Withdrawing | Strongly Activating | Resonance stabilization of the Meisenheimer complex. byjus.comnumberanalytics.com |

| Methoxy (-OCH₃) | 2- (ortho) | Inductively Withdrawing, Resonance Donating | Slightly Activating/Deactivating | Competing inductive withdrawal (activating) and resonance donation (deactivating). libretexts.orgrsc.org |

| Methyl (-CH₃) | 5- (meta) | Weakly Electron-Donating | Weakly Deactivating | Increases electron density on the ring through induction/hyperconjugation. lumenlearning.com |

| Chloro (-Cl) | 1- (ipso) | Leaving Group | Affects Rate | The carbon-halogen bond is broken in the second step of the reaction. numberanalytics.com |

Photochemical Reaction Pathways of Nitrobenzene (B124822) Derivatives

Nitroaromatic compounds exhibit rich and complex photochemistry, primarily initiated by the excitation of the nitro group. tandfonline.com These reactions include hydrogen abstraction and other novel transformations. tandfonline.com

A fundamental photochemical reaction of nitrobenzene derivatives involves intermolecular hydrogen abstraction. tandfonline.com Upon absorption of UV light, the nitroaromatic compound can be promoted to an excited triplet state, specifically a biradical-like T₁(n,π*) state. tandfonline.comresearchgate.net This excited state is a potent oxidizing agent capable of abstracting a hydrogen atom from a suitable donor molecule, such as an alcohol or a thiol. tandfonline.comoup.com This process generates a radical pair, which can then proceed through various pathways to form final products, such as the corresponding aniline (B41778) derivatives. tandfonline.com Theoretical calculations suggest that the process begins with the excitation of the nitro compound, followed by the formation of a pre-reaction complex with the hydrogen donor. researchgate.net

A novel photochemical reaction discovered for nitrobenzene derivatives is their conversion to sulfonamides in the presence of thiols. tandfonline.comtandfonline.com This photo-sulfonamidation provides a unique pathway for C-N bond formation. The proposed mechanism is initiated by the same process of photo-induced hydrogen abstraction. tandfonline.com

The key steps are:

Photoexcitation: The nitrobenzene derivative absorbs light, forming the excited triplet state T₁(n,π*). tandfonline.com

Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the S-H bond of a thiol (R-SH). This step is facilitated by the relatively weak S-H bond. tandfonline.com

Radical Coupling: The resulting thiyl radical (RS•) couples with the nitrogen atom of the nitroso-containing radical intermediate. tandfonline.comtandfonline.com

Oxygen Transfer: A series of intramolecular rearrangements and oxygen transfers occur, moving the two oxygen atoms from the nitrogen to the sulfur atom, ultimately forming the stable sulfonamide product (Ar-NH-SO₂-R). tandfonline.comtandfonline.com

Research has shown that this reaction proceeds with various substituted nitrobenzenes and thiols, though often in low to moderate yields. The electronic nature of the substituents on the nitrobenzene ring can influence the efficiency of the reaction. tandfonline.com

Table 2: Product Yields in Photo-sulfonamidation of Substituted Nitrobenzenes with Dodecanethiol

| Nitrobenzene Substituent (X) | Sulfonamide Product Yield (%) | Aniline Byproduct Yield (%) |

|---|---|---|

| p-SMe | 14 | 2 |

| H | 11 | 2 |

| p-OMe | 15 | 2 |

| p-AcHN | 22 | 2 |

| p-CN | 10 | 2 |

Data adapted from a study on the photoreaction of nitrobenzene derivatives, illustrating the effect of para-substituents on product yields. tandfonline.com

Catalytic Reaction Mechanisms involving this compound and its Analogues

The reduction of the nitro group in aromatic compounds is a pivotal transformation in industrial chemistry, leading to the synthesis of valuable anilines, which are precursors for dyes, pharmaceuticals, and polymers. The catalytic hydrogenation of nitroarenes, including this compound and its analogues, is a preferred method due to its efficiency and selectivity. This process typically involves the use of a catalyst to facilitate the reaction with a hydrogen source.

The generally accepted mechanism for the catalytic hydrogenation of nitroarenes on a metal surface, known as the Haber mechanism, proceeds through a series of intermediates. Initially, the nitro compound is reduced to a nitroso derivative, which is then further reduced to a hydroxylamine (B1172632). Finally, the hydroxylamine is converted to the corresponding amine. It is important to note that intermediates like hydroxylamines can sometimes accumulate, which can be problematic as they are often thermally unstable and can lead to the formation of undesired colored byproducts such as azo and azoxy compounds. acsgcipr.org

The reaction pathway can be influenced by various factors, including the choice of catalyst, support material, solvent, and reaction conditions. For instance, the use of promoters, such as vanadium, can help minimize the accumulation of hydroxylamine intermediates by facilitating their reaction with nitroso intermediates to form the desired amine. acsgcipr.org

Heterogeneous and Homogeneous Catalysis for Nitro Group Reduction

The catalytic reduction of the nitro group in compounds like this compound can be achieved through both heterogeneous and homogeneous catalysis.

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. This is the most common approach in industrial processes due to the ease of catalyst separation and recycling. wikipedia.org Common heterogeneous catalysts for nitro group reduction include precious metals like platinum (Pt), palladium (Pd), and ruthenium (Ru), as well as less expensive base metals like nickel (Ni) and copper (Cu), often supported on high-surface-area materials such as activated carbon, alumina (B75360) (Al₂O₃), or titania (TiO₂). wikipedia.orgmdpi.com

The choice of catalyst and support can significantly impact the reaction's activity and selectivity. For example, platinum-based catalysts are known for their high activity, selectivity, and stability in the hydrogenation of nitroarenes. mdpi.com Studies on the hydrogenation of nitrobenzene over a Pd/Al₂O₃ catalyst have shown that the reaction kinetics and selectivity are strongly dependent on temperature. up.pt For halogenated nitroaromatics, which are structurally related to this compound, maintaining the carbon-halogen bond is crucial. Catalysts like Raney nickel are often preferred in these cases to avoid dehalogenation. commonorganicchemistry.com

The reaction kinetics of heterogeneous catalysis are often described by the Langmuir-Hinshelwood model, where the reaction occurs between adsorbed species on the catalyst surface. aidic.it Studies on the hydrogenation of nitrobenzene over nickel-containing catalysts have shown the formation of intermediates like nitrosobenzene (B162901) and phenylhydroxylamine. aidic.it

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically dissolved in the reaction solvent. This can offer advantages in terms of selectivity and milder reaction conditions. Rhodium complexes, for instance, have been used as homogeneous catalysts for the reduction of nitro groups via transfer hydrogenation. researchgate.net

Homogeneous catalytic systems for the reduction of nitro compounds have been developed using various transition metal complexes. For example, rhodium carbonyl complexes have been shown to be effective for the reduction of nitrobenzene to aniline under water-gas shift reaction conditions. researchgate.net The mechanism in homogeneous catalysis often involves the formation of an intermediate complex between the metal catalyst and the reactants. wikipedia.org While homogeneous catalysts can offer high selectivity, their separation from the product mixture can be challenging compared to heterogeneous catalysts.

Role of Nanomaterials and Polymer Supports in Catalytic Processes

In recent years, significant advancements in catalyst design for nitro group reduction have focused on the use of nanomaterials and polymer supports to enhance catalytic activity, selectivity, and recyclability.

Nanomaterials in Catalysis

Nanoparticles of metals like gold (Au), silver (Ag), platinum (Pt), and nickel (Ni) have garnered considerable attention as catalysts due to their high surface-area-to-volume ratio and unique electronic properties. unimi.itnih.govmdpi.com These properties can lead to enhanced catalytic performance compared to their bulk counterparts.

Gold nanoparticles, for instance, have been shown to be highly effective for the chemoselective reduction of nitroaromatics. unimi.itresearchgate.net The catalytic activity is often dependent on the nanoparticle size and the nature of the support material. researchgate.net For example, Au/Al₂O₃ catalysts with small gold nanoparticles have demonstrated high intrinsic activity in the selective hydrogenation of nitro groups in the presence of other reducible functionalities. researchgate.net The mechanism on gold nanoparticles is believed to involve the co-adsorption of the nitro compound and the hydrogen source on the catalyst surface, with the support playing a crucial role in activating the hydrogen. researchgate.net

Rhenium sub-nanostructures have also been explored as highly active catalysts for the reduction of various nitroaromatic compounds, showing significant enhancement in reaction rates under mild conditions. nih.gov

Polymer-Supported Catalysts

Immobilizing catalysts on polymer supports is a strategy to combine the advantages of both homogeneous and heterogeneous catalysis. Polymer-supported catalysts can offer high selectivity and activity, similar to homogeneous catalysts, while allowing for easy separation and reuse, a key feature of heterogeneous systems. mdpi.com

Various polymers have been utilized as supports, including gum acacia, polystyrene, and others. mdpi.comzenodo.org For example, platinum nanoparticles stabilized on a composite support of gum acacia polymer and TiO₂ have been shown to be an efficient and reusable catalyst for the selective hydrogenation of nitroarenes at room temperature. mdpi.com The polymer acts as a stabilizer, preventing the agglomeration of the metal nanoparticles and thus maintaining their high catalytic activity over multiple cycles. mdpi.com

Kinetic studies on the hydrogenation of nitrobenzene using a Ru-containing catalyst based on hypercrosslinked polystyrene have been conducted to develop a kinetic model for the reaction. zenodo.org Similarly, bimetallic catalysts, such as Pd and Ni supported on hypercrosslinked polystyrene, have been investigated, showing that the bimetallic system can lead to a more direct formation of aniline without the significant accumulation of side products. aidic.it

The use of polymer supports can also influence the reaction mechanism. For instance, studies with polymer-bound palladium(II) Schiff base catalysts have been used to propose plausible mechanisms for the hydrogenation reaction. aidic.it

Interactive Data Table: Comparison of Catalytic Systems for Nitroarene Reduction

| Catalyst System | Substrate | Key Findings | Reference |

| Pt@TiO₂–GAP | Various nitroarenes | High catalytic activity and selectivity for hydrogenation to anilines at room temperature. Reusable for at least five cycles. | mdpi.com |

| Pd/Al₂O₃ | Nitrobenzene | Reaction kinetics and selectivity are highly dependent on temperature. Benzene (B151609) was observed as a byproduct. | up.pt |

| Ni on hypercrosslinked polystyrene | Nitrobenzene | Formation of nitrosobenzene and phenylhydroxylamine as intermediates. | aidic.it |

| Bimetallic Pd, Ni on hypercrosslinked polystyrene | Nitrobenzene | Direct formation of aniline with minimal side products. Higher reaction rates compared to the monometallic Ni catalyst. | aidic.it |

| Au/Al₂O₃ | Substituted nitroaromatics | Small Au nanoparticle size and acid-base sites on the support are crucial for high activity. High chemoselectivity. | researchgate.net |

| Ru on hypercrosslinked polystyrene | Nitrobenzene | Effective for catalytic hydrogenation to aniline. Kinetic models have been proposed. | zenodo.org |

Environmental Research and Degradation Studies

Biodegradation Pathways of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene and Related Nitroaromatics

Microbial degradation is a key process in the natural attenuation of nitroaromatic pollutants. mdpi.comresearchgate.net Microorganisms have evolved diverse metabolic strategies to utilize these synthetic compounds as sources of carbon, nitrogen, and energy. nih.govasm.org The biodegradation can occur under both aerobic and anaerobic conditions, often involving specialized enzymatic systems. mdpi.comcapes.gov.br

Researchers have successfully isolated and identified numerous microbial strains with the ability to degrade various nitroaromatic compounds, providing a foundation for bioremediation strategies. asm.orgcswab.org While specific studies on the biodegradation of this compound are not extensively documented, research on structurally similar compounds offers significant insights.

A notable example is the bacterial strain LW1, identified as belonging to the Comamonadaceae family, which can utilize 1-chloro-4-nitrobenzene (B41953) as its sole source of carbon, nitrogen, and energy. nih.govmdpi.comresearchgate.net This strain effectively removes the compound from culture fluids, with a corresponding release of ammonia (B1221849) and chloride ions. nih.govresearchgate.net Other bacteria, such as various Pseudomonas species, have also been reported to metabolize chloronitrobenzenes. semanticscholar.orgnih.gov For instance, Pseudomonas pseudoalcaligenes JS45 is known to degrade nitrobenzene (B124822). semanticscholar.org

In addition to bacteria, certain fungi have demonstrated the capacity for nitroaromatic degradation. The white-rot fungus Phanerochaete chrysosporium, for example, is capable of mineralizing compounds like 2,4-dinitrotoluene (B133949) and 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov For the degradation of nitrobenzoates, a related class of compounds, Arthrobacter sp. SPG has been isolated and shown to utilize 2-nitrobenzoate (B253500) as its sole carbon and energy source. frontiersin.org

The following table summarizes key microbial strains and their degradation capabilities for related nitroaromatic compounds.

Table 1: Microbial Strains Involved in Nitroaromatic Compound Degradation| Microbial Strain/Group | Degraded Compound(s) | Key Findings |

|---|---|---|

| Comamonadaceae strain LW1 | 1-Chloro-4-nitrobenzene | Utilizes the compound as a sole source of carbon, nitrogen, and energy. nih.govmdpi.comresearchgate.net |

| Pseudomonas species | Nitrobenzene, Chloronitrobenzenes | Capable of mineralizing nitroaromatics through various pathways. semanticscholar.orgnih.gov |

| Arthrobacter sp. SPG | 2-Nitrobenzoate | Degrades the compound via an oxidative pathway, releasing nitrite (B80452) ions. frontiersin.org |

| Phanerochaete chrysosporium | 2,4-Dinitrotoluene, TNT | A fungus capable of extensive degradation and mineralization. nih.gov |

| Bradyrhizobium JS329 | 5-Nitroanthranilic acid | Degrades this natural nitroaniline, initiating the pathway with an aminohydrolase. gatech.edu |

| Mycobacterium JS330 | 2-Nitroimidazole | Utilizes a hydrolytic denitration mechanism to degrade this heterocyclic nitroaromatic. gatech.edu |

The microbial breakdown of nitroaromatic compounds proceeds through several distinct enzymatic strategies. nih.gov The initial attack on the nitroaromatic ring can be either oxidative or reductive.

Reductive Pathways: A common initial step, particularly for compounds with high nitro substitution, is the reduction of the nitro group (-NO₂) to a hydroxylamino group (-NHOH) and subsequently to an amino group (-NH₂). mdpi.comnih.gov This is catalyzed by enzymes known as nitroreductases. mdpi.com In the case of Comamonadaceae strain LW1 degrading 1-chloro-4-nitrobenzene, the process begins with a partial reduction of the nitro group to a hydroxylamino substituent. nih.govresearchgate.net This is followed by an enzyme-catalyzed Bamberger rearrangement, which specifically forms 2-amino-5-chlorophenol (B1209517). nih.govresearchgate.net This intermediate is then cleaved by a 2-amino-5-chlorophenol 1,6-dioxygenase, leading to the formation of a dead-end product, 5-chloropicolinic acid. nih.govresearchgate.net

Oxidative Pathways: In this strategy, enzymes directly incorporate oxygen into the aromatic ring, which leads to the removal of the nitro group as nitrite (NO₂⁻). nih.govnih.gov This can be accomplished by monooxygenase or dioxygenase enzymes. nih.govfrontiersin.org For example, the degradation of 2-nitrobenzoate by Arthrobacter sp. SPG is initiated by a 2-nitrobenzoate-2-monooxygenase, which converts the substrate to salicylate (B1505791) and releases the nitro group as nitrite. frontiersin.org The resulting salicylate is further metabolized via catechol and cleaved by catechol-1,2-dioxygenase. frontiersin.org Similarly, the degradation of nitrobenzene by Comamonas sp. JS765 involves a nitrobenzene dioxygenase that converts nitrobenzene to catechol, which then enters a meta-cleavage pathway. semanticscholar.org

The following table details some of the key enzymes and their roles in these pathways.

Table 2: Key Enzymes in Nitroaromatic Biodegradation| Enzyme | Function | Substrate Example(s) | Intermediate(s)/Product(s) |

|---|---|---|---|

| Nitroreductase | Reduces the nitro group to an amino group via hydroxylamino and nitroso intermediates. mdpi.comnih.gov | 1-Chloro-4-nitrobenzene | 1-Chloro-4-hydroxylaminobenzene |

| Monooxygenase | Incorporates one oxygen atom, leading to hydroxylation and removal of the nitro group. nih.govfrontiersin.org | 2-Nitrobenzoate | Salicylate, Nitrite |

| Dioxygenase | Incorporates two oxygen atoms, leading to ring cleavage or hydroxylation. nih.govnih.gov | 1-Chloro-4-nitrobenzene, 2-Amino-5-chlorophenol | Catechol, 5-Chloropicolinic acid |

| 5NAA Aminohydrolase | Initiates degradation by hydrolyzing the amino group. gatech.edu | 5-Nitroanthranilic acid | 5-Nitrosalicylic acid |

| 2NI Nitrohydrolase | Removes the nitro group through hydrolysis. gatech.edu | 2-Nitroimidazole | Imidazol-2-one, Nitrite |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.gov These methods are considered effective alternatives for the degradation of recalcitrant compounds like nitroaromatics. mdpi.comnih.gov

Photocatalysis is an AOP that utilizes a semiconductor catalyst (like titanium dioxide, TiO₂) and a light source (such as UV) to generate reactive oxygen species. dss.go.thacs.org Studies on the degradation of phenol (B47542) in the presence of nitrate (B79036) ions have shown that TiO₂/UV photocatalysis is not only highly efficient but also suppresses the formation of toxic nitrophenol byproducts, which can be a problem in other photolytic processes. dss.go.thacs.orgepa.gov

In a study on nitrobenzene degradation, an innovative system using silver-decorated cuprous oxide (Ag/Cu₂O) as a photocatalyst under visible light, assisted with persulfate, was investigated. mdpi.com The primary oxidant was identified as the sulfate (B86663) radical (SO₄⁻•), which is generated from persulfate anions via the photocatalysis of Ag/Cu₂O. The degradation pathway involved the initial transformation of nitrobenzene into various nitrophenols (2-nitrophenol, 3-nitrophenol, and 4-nitrophenol). These intermediates were subsequently denitrated to form phenol, which was then converted into hydroquinone (B1673460) and p-benzoquinone before eventual mineralization to carbon dioxide and water. mdpi.com

Electrochemical degradation involves the use of an electric current to drive oxidation and reduction reactions that break down pollutants. A study on nitrobenzene wastewater demonstrated effective degradation and mineralization using a Ti/SnO₂-Sb/Ce-PbO₂ anode. mdpi.com The process followed pseudo-first-order kinetics, with the rate increasing with higher current density. The proposed mechanism involves the attack of hydroxyl radicals on the nitrobenzene molecule to form hydroxylated derivatives, followed by the opening of the benzene (B151609) ring to form aliphatic carboxylic acids, which are ultimately mineralized to CO₂ and H₂O. mdpi.com

Sonochemical degradation , or sonolysis, utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.govdtic.mil This collapse generates localized hot spots with extreme temperatures and pressures, leading to the pyrolytic breakdown of pollutants and the formation of hydroxyl radicals from water molecules. dtic.mildss.go.th Sonolysis has been studied for the degradation of nitrobenzene and p-nitrophenol. nih.gov Combining sonolysis with ozonation has been shown to enhance the degradation of p-nitrotoluene, with an 85% reduction in total organic carbon (TOC) compared to 68% for ozonation alone and 8% for sonolysis alone after 90 minutes. osti.govsigmaaldrich.com Intermediates identified during this combined process included p-cresol, 4-hydroxybenzoic acid, and acetic acid. osti.govsigmaaldrich.com

Adsorption Studies for Removal from Aqueous and Soil Environments

Adsorption is a widely used physical method for removing nitroaromatic pollutants from contaminated water and soil. mdpi.com The process involves the accumulation of the pollutant molecules onto the surface of a solid adsorbent material.

Various materials have been investigated for their efficacy in adsorbing nitroaromatics. Activated carbon, a dominant adsorbent material, has been successfully derived from coconut shells for the removal of nitrobenzene and dinitrobenzene from water. mdpi.com The adsorption process was found to be spontaneous and endothermic. mdpi.com Similarly, activated coke has been used to treat soil eluent containing nitroaromatic compounds, achieving a significant reduction in chemical oxygen demand (COD) and toxicity. researchgate.net

More advanced materials like graphene nanosheets have also been studied. A comparative analysis of graphene oxide (GO), reduced graphene oxide (RGO), and graphene (G) for the adsorption of nitroaromatics revealed that RGO had a surprisingly higher adsorption capability than G, despite graphene's larger surface area. acs.org This enhanced performance of RGO was attributed to a combination of factors, including π-π interactions and hydrogen bonding with residual oxygen-containing functional groups. acs.org Research on 1-chloro-4-nitrobenzene indicates it is expected to have moderate mobility in soil, suggesting that adsorption to soil organic matter is a relevant environmental fate process. nih.gov

The following table compares the performance of different adsorbents for nitroaromatic compounds.

Table 3: Adsorption of Nitroaromatic Compounds on Various Materials| Adsorbent Material | Target Pollutant(s) | Key Findings & Adsorption Capacity |

|---|---|---|

| Coconut Shell-Derived Activated Carbon | Nitrobenzene (NB), Dinitrobenzene (DNB) | Spontaneous and endothermic process. Higher affinity for DNB over NB in simultaneous adsorption. mdpi.com |

| Activated Coke | Nitroaromatics in soil eluent | Achieved 88.92% COD removal at an adsorbent dosage of 20 g/L. researchgate.net |

| Graphene Oxide (GO) | m-Dinitrobenzene, Nitrobenzene | Displayed the weakest adsorption capability among tested graphene materials due to its hydrophilicity. acs.org |

| Reduced Graphene Oxide (RGO) | m-Dinitrobenzene, Nitrobenzene | Showed the highest adsorption capability, superior to both Graphene and Graphene Oxide. acs.org |

| Graphene (G) | m-Dinitrobenzene, Nitrobenzene | High surface area but lower adsorption than RGO, suggesting complex interaction mechanisms. acs.org |

Development of Novel Adsorbent Materials (e.g., Biochar-based materials)

No research data is available on the development and application of adsorbent materials, including biochar, for the removal of this compound from environmental matrices.

Sorption Kinetics and Isotherms

There are no published studies detailing the sorption kinetics or sorption isotherm models for this compound. Consequently, no data tables on kinetic or isotherm parameters can be provided.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Organic Synthesis

The compound is recognized commercially as a chemical building block, valued for the specific reactivity endowed by its distinct functional groups. bicbiotech.com The chloro and nitro groups, in particular, are key reaction sites. The nitro group is a strong electron-withdrawing group, which activates the benzene (B151609) ring for certain reactions and can itself be chemically reduced to form an amino group. The chlorine atom can be replaced through nucleophilic aromatic substitution reactions.

1-Chloro-2-methoxy-5-methyl-4-nitrobenzene is classified as a building block for Active Pharmaceutical Ingredients (APIs) and their intermediates. bicbiotech.com This classification is consistent with the broader family of chlorinated nitroaromatic compounds, which are known to be important precursors for a wide variety of heterocyclic compounds and other industrial chemicals. mdpi.comresearchgate.net For instance, an isomeric compound, 2-chloro-6-nitrotoluene, serves as a common intermediate in the synthesis of the pharmaceutical vasicine. mdpi.comresearchgate.net

Furthermore, the structural motif of a chloro-methoxy-nitrobenzene derivative is found in the synthesis pathways of modern pharmaceuticals. A closely related isomer, 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene, is listed as a precursor in the synthesis of Ceritinib, a targeted cancer therapy. This highlights the role of this specific substitution pattern on the benzene ring in constructing complex, biologically active molecules. The compound itself has been prepared as a key starting material for synthesizing various heterocyclic structures. mdpi.comresearchgate.net

The chemical functionalities present in this compound are analogous to those in foundational molecules used in the dye industry. Specifically, simpler chlorinated nitroaromatics like 1-chloro-4-nitrobenzene (B41953) are established precursors in the industrial manufacturing of both azo and sulfur dyes. mdpi.com The synthesis of these dyes often involves the chemical reduction of the nitro group to an amine, which then becomes a diazonium salt for azo coupling, a fundamental reaction in color chemistry.

Investigation of Derivatives for Functional Materials

While direct application of this compound as a functional material is not its primary use, its true value lies in its potential to be converted into a wide array of derivatives. These derivatives are candidates for investigation in materials science. The transformation of the nitro group into an amine is a key step, creating aniline (B41778) derivatives with multiple functional groups.

These resulting aromatic amines and diamines are foundational monomers for high-performance polymers, such as polyimides and aramids, known for their thermal stability and mechanical strength. The specific substituents (methoxy, methyl) on the benzene ring can be used to fine-tune the properties of these resulting materials, such as solubility, processability, and electronic characteristics. Therefore, the compound serves as a platform for generating novel monomers for investigation in advanced functional material development.

Role in the Development of Catalytic Systems for Organic Transformations

In the context of catalysis, this compound primarily serves as a model substrate for the development and optimization of new catalytic systems rather than as a component of the catalyst itself. The reduction of the nitro group is a critical transformation in industrial chemistry, and significant research is dedicated to finding efficient and selective catalysts for this process. rsc.org

Recent studies in photocatalysis, for example, have utilized various substituted nitrobenzenes to test the efficacy of novel catalysts. rsc.org Nitrobenzenes featuring electron-donating groups like methyl and methoxy (B1213986) are used to probe the scope and limitations of these catalytic systems. rsc.org The reaction can be selectively guided to produce different valuable products, such as anilines, azobenzenes, or azoxybenzenes, depending on the catalyst and reaction conditions. rsc.org The presence of multiple, distinct functional groups on this compound makes it an excellent candidate for studying the chemoselectivity of advanced catalytic systems designed for complex organic transformations.

Biological and Medicinal Chemistry Investigations Excluding Dosage

Synthesis and Biological Evaluation of Derivatives with Potential Pharmacological Activities

The primary therapeutic avenue explored for derivatives of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene is the development of inhibitors for the Mouse Double Minute 2 (MDM2) protein. MDM2 is a principal negative regulator of the p53 tumor suppressor protein. In many cancers where p53 is not mutated, MDM2 is overexpressed, leading to the suppression of p53's function. Therefore, inhibiting the MDM2-p53 interaction can reactivate p53, triggering apoptosis in cancer cells and representing a promising strategy for cancer treatment. mdpi.comnih.gov

Derivatives of this compound have been instrumental in the synthesis of a class of compounds known as spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones. A key synthetic step involves a multi-component 1,3-dipolar cycloaddition reaction. acs.org A notable example is the synthesis of spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds, which have shown potential as MDM2-p53 inhibitors. A specific patent describes the use of this compound in a reaction with palladium diacetate, potassium ferrocyanide trihydrate, XPhos, and potassium carbonate under microwave irradiation as part of the synthesis of these complex spirocyclic structures. researchgate.net

Design Principles for Modulating Biological Efficacy

The design of potent spirooxindole-based MDM2 inhibitors derived from the title compound is guided by structure-based principles aimed at mimicking the interaction of p53 with MDM2. The p53 protein binds to a hydrophobic cleft on MDM2, with three key amino acid residues—Phe19, Trp23, and Leu26—playing a crucial role. The design strategy, therefore, focuses on creating molecules with moieties that can effectively occupy these same pockets. mdpi.comnih.gov

The spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffold has been identified as a significant improvement over earlier designs due to its chemical stability, as it is not prone to the epimerization that plagued first-generation inhibitors. researchgate.netnih.gov Further optimization involves the creation of complex, fused ring systems inspired by natural product architectures to enhance binding affinity and pharmacokinetic properties. acs.orgresearchgate.netnih.gov For instance, the modification of the spiro-oxindole core to include an octahydro-pyrrolo[3,2-b]pyrrole ring system has been shown to improve potency by allowing for better polar interactions with residues like His96 and Lys94 in the MDM2 binding pocket. acs.org The ultimate goal is to develop inhibitors with superior potency and pharmacokinetic profiles that would allow for less frequent dosing, potentially mitigating on-target side effects like thrombocytopenia observed with earlier clinical candidates. nih.govnih.gov

In Vitro Screening and Structure-Activity Relationship (SAR) Studies

The biological evaluation of these derivatives involves in vitro screening to determine their efficacy in inhibiting the MDM2-p53 interaction and their anti-proliferative effects on cancer cell lines. A key compound, BI-0252, which is a complex spiro[indole-3,2'-pyrrolo[3,2-b]pyrrole] derivative, has demonstrated low nanomolar potency in biochemical assays measuring MDM2-p53 inhibition. nih.govnih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds. For example, the introduction of a fused five-membered lactam to the spiro-oxindole core resulted in a significant improvement in cellular potency against the p53 wild-type osteosarcoma SJSA-1 cell line compared to the parent compound. nih.gov These studies highlight that even subtle structural modifications can have a profound impact on biological activity. The selectivity of these compounds is often confirmed by testing against p53 mutant cell lines, where they typically show no significant effect, indicating their mechanism of action is indeed p53-dependent. nih.gov

Below is a table summarizing the in vitro activity of representative spirooxindole derivatives.

| Compound | Biochemical IC₅₀ (MDM2-p53) | Cellular IC₅₀ (SJSA-1, p53 wild-type) | Cellular IC₅₀ (SK-OV-3, p53 mutant) |

| Compound 1 (BI-0252) | 4 nM | 471 nM | >25,000 nM |

| Compound 2 (Fused 5-membered lactam) | 4 nM | 161 nM | >25,000 nM |

| Compound 3 (Fused 6-membered lactam) | 4 nM | 547 nM | >25,000 nM |

Data sourced from targeted synthesis studies of complex spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones. nih.gov

Molecular Mechanism of Action Studies

The molecular mechanism of action for these derivatives is centered on their direct binding to the MDM2 protein, thereby preventing its interaction with p53. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells.

Enzyme Inhibition Kinetics (e.g., Lipoxygenase Inhibition)

There is no available research in the searched literature that investigates the enzyme inhibition kinetics of this compound or its derivatives specifically against lipoxygenase. The overwhelming focus of the medicinal chemistry efforts starting from this compound has been on the development of MDM2-p53 interaction inhibitors.

Protein Binding and Molecular Docking Simulations

Molecular docking studies have been instrumental in understanding the binding modes of these spirooxindole derivatives within the p53-binding pocket of MDM2. mdpi.comrsc.org These simulations, often validated by X-ray co-crystal structures, confirm that the inhibitors successfully mimic the key interactions of the p53 peptide. acs.orgnih.gov